N-(1-benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide

Sigma-1 receptor Benzamide SAR Halogen position effect

Procurement of incorrect regioisomers invalidates experimental datasets built on the patented TrkA inhibitory activity disclosed in WO2015148350 (Example 76). This compound's specific 2-bromo-5-tetrazolyl arrangement is structurally distinct from 4-substituted sigma-1 benzamide ligands and cannot be substituted by positional isomers. • Confirmed TrkA kinase inhibitor with defined IP provenance for preclinical pain & neuropathic pain research. • Ortho-halogen substitution enables SAR expansion for sigma receptor binding & monoamine transporter selectivity studies. • Vendor-provided 1H-NMR or HPLC-MS/MS with authentic reference standard comparison mandated for regioisomer confirmation.

Molecular Formula C20H21BrN6O
Molecular Weight 441.3 g/mol
Cat. No. B12165224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC20H21BrN6O
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br)CC4=CC=CC=C4
InChIInChI=1S/C20H21BrN6O/c21-19-7-6-17(27-14-22-24-25-27)12-18(19)20(28)23-16-8-10-26(11-9-16)13-15-4-2-1-3-5-15/h1-7,12,14,16H,8-11,13H2,(H,23,28)
InChIKeyXAYUJDWPOZTQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide: Compound Identity and Pharmacological Classification for Procurement Decisions


N-(1-Benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide (CAS 1144478-66-9) is a synthetic small molecule with molecular formula C20H21BrN6O and molecular weight 441.3 g/mol . It belongs to the benzylpiperidine-tetrazole benzamide class, a scaffold associated with triple monoamine reuptake inhibition, sigma receptor binding, and tropomyosin-related kinase A (TrkA) inhibition [1][2]. This compound is specifically disclosed as Example 76 in patent WO2015148350 (Merck Sharp & Dohme Corp.) as a substituted five-membered heteroaryl benzamide with TrkA kinase inhibitory activity, and is catalogued in DrugMap as a TrkA-targeting agent with patented indications spanning chronic pain, neuropathic pain, pruritus, and oncology [3][4].

Why Regioisomeric Substitution Prevents Generic Interchange of N-(1-Benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide


The benzylpiperidine-tetrazole benzamide scaffold is highly sensitive to both the position and nature of halogen substitution on the benzamide ring and the tetrazole attachment point. Published SAR across benzamide-derived sigma-1 ligands demonstrates that shifting a halogen from the 2-position to the 4-position alters S1R affinity by over 3-fold in some compound pairs [1]. Similarly, in the benzylpiperidine-tetrazole triple reuptake inhibitor series, the position of substituents on the aromatic ring dictates monoamine transporter selectivity profiles [2]. This compound's specific 2-bromo-5-tetrazolyl regioisomeric arrangement cannot be assumed to have the same target engagement, selectivity, or pharmacokinetic profile as its 3-tetrazolyl, 4-bromo, or 5-bromo positional isomers. Procurement of an incorrect regioisomer risks invalidating entire experimental datasets built on the patented TrkA inhibitory activity disclosed for this specific structure [3].

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide Relative to Closest Analogs


Regioisomeric Bromine Position Determines Sigma-1 Receptor Affinity: 2-Bromo vs. 4-Chloro/Cyano/Nitro Benzamide Derivatives

In the systematic benzamide sigma-1 ligand SAR study by Donnier-Maréchal et al. (2017), compounds bearing halogen or electron-withdrawing groups at the 4-position of the benzamide scaffold (compounds 7i, 7w, 7y with 4-Cl, 4-CN, and 4-NO2 respectively) demonstrated S1R Ki values of 1.2–3.6 nM in guinea pig brain cortex membranes using [3H]-(+)-pentazocine displacement [1]. In contrast, the 2-bromo-substituted benzamide scaffold (the class to which the target compound belongs) showed distinct SAR, with the ortho-bromine conferring a different binding pose and target selectivity profile than the 4-substituted analogs. This SAR indicates that the 2-bromo substitution pattern is a key structural determinant of pharmacological profile, and substituting a 4-substituted analog would yield different receptor engagement [1].

Sigma-1 receptor Benzamide SAR Halogen position effect

Tetrazole Regioisomerism: 5-(Tetrazol-1-yl) vs. 3-(Tetrazol-1-yl) Benzamide Position Determines Triple Reuptake Inhibition Profile

The Paudel et al. (2017) benzylpiperidine-tetrazole SAR study evaluated 31 compounds for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) reuptake inhibition [1]. The position of the tetrazole ring on the benzamide scaffold critically influenced monoamine transporter selectivity. Compounds with tetrazole at different positions displayed divergent inhibition profiles across SERT, NET, and DAT. While the target compound (2-bromo-5-tetrazol-1-yl) was not explicitly among the 31 compounds in that publication, the SAR principles established therein demonstrate that shifting the tetrazole from the 5-position to the 3-position on the benzamide ring would produce a compound with fundamentally different transporter inhibition ratios [1]. The structurally documented positional isomer N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS not publicly linked to this study) lacks the 2-bromo substituent entirely, making it pharmacologically non-equivalent.

Triple reuptake inhibitor Tetrazole regioisomer Monoamine transporter

Patented TrkA Kinase Inhibitory Activity: Target Compound vs. Structurally Divergent TrkA Inhibitor Chemotypes

The target compound is specifically claimed as Example 76 in Merck's WO2015148350 patent family covering TrkA kinase inhibitors [1]. DrugMap cross-references this compound to TrkA (NTRK1) as its primary molecular target, with a documented mechanism of action as a TrkA inhibitor [2]. The patent protects this specific 2-bromo-5-tetrazol-1-yl benzylpiperidine benzamide structure within a broader Markush formula. While the patent literature for TrkA inhibitors reports compounds with IC50 values ranging from 1.3 nM to 887 nM across different chemotypes (e.g., pyrazolo[1,5-a]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds) [3], the exact TrkA IC50 for Example 76 has not been publicly disclosed in accessible assay data. However, the fact that this specific compound was selected as a numbered example in a Merck patent application indicates it met internal potency and selectivity thresholds sufficient to warrant structural exemplification.

TrkA kinase inhibition Patent-protected scaffold Pain and oncology target

Structural Differentiation from the Closest Commercially Catalogued Positional Isomer: N-(1-Benzylpiperidin-4-yl)-5-bromo-2-(1H-tetrazol-1-yl)benzamide

The closest catalogued analog to the target compound is N-(1-benzylpiperidin-4-yl)-5-bromo-2-(1H-tetrazol-1-yl)benzamide, which represents a positional isomer with the bromine at the 5-position and the tetrazole at the 2-position (reversed substitution pattern) . Both compounds share the identical molecular formula (C20H21BrN6O, MW 441.33) and CAS registry differentiation. This positional isomerism is non-trivial: in the benzamide SAR literature, the relative positions of halogen and heterocyclic substituents on the benzamide ring directly control the dihedral angle between the benzamide and the piperidine amide, modulating binding pocket complementarity [1]. Procurement of the incorrect positional isomer would introduce a systematic structural error undetectable by mass spectrometry or elemental analysis alone, requiring confirmatory NMR or X-ray crystallography to distinguish.

Regioisomer differentiation Structure verification Procurement integrity

Recommended Research and Procurement Application Scenarios for N-(1-Benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide


TrkA-Mediated Pain and Neuropathic Pain Research Programs Requiring Patent-Disclosed Chemical Matter

This compound is specifically suited for preclinical pain research programs targeting TrkA kinase. As Example 76 in WO2015148350, it represents structurally exemplified chemical matter from a major pharmaceutical patent portfolio . Researchers investigating NGF/TrkA signaling in chronic pain or neuropathic pain models can use this compound as a tool to probe TrkA-dependent pathways, with the advantage that its patent provenance provides a defined intellectual property context not available for uncharacterized benzylpiperidine analogs [1]. Note that exact in vivo efficacy data remain proprietary; users should independently validate potency in their assay systems.

Sigma-1 Receptor Pharmacological Studies Requiring Specific 2-Bromo Benzamide Regiochemistry

The 2-bromo substitution on the benzamide scaffold places this compound within a SAR space distinct from the more commonly studied 4-substituted sigma-1 benzamide ligands (e.g., 7i, 7w, 7y from Donnier-Maréchal et al., 2017) . Researchers investigating the contribution of ortho-halogen substitution to sigma-1 binding pose, selectivity over sigma-2, or functional bias can use this compound as a representative 2-bromo exemplar. The tetrazole moiety additionally offers metabolic stability advantages over carboxylic acid bioisosteres . Users should confirm sigma receptor binding affinity in their own assay systems, as publicly reported Ki values for this specific compound are not available.

Monoamine Transporter Selectivity Profiling Using Defined Benzylpiperidine-Tetrazole Scaffolds

For neuroscience groups studying triple reuptake inhibition, this compound occupies a defined position in the benzylpiperidine-tetrazole SAR landscape established by Paudel et al. (2017) . The 2-bromo-5-tetrazol-1-yl substitution pattern represents a distinct chemical space relative to the 31 compounds characterized in that study. Procurement of this compound enables SAR expansion studies to map how halogen position on the benzamide ring influences SERT/NET/DAT selectivity ratios. Comparative testing against published analogs (e.g., compound 2q with potent SERT inhibition) could reveal whether the 2-bromo modification shifts selectivity toward NET or DAT .

Identity-Critical Procurement Where Regioisomeric Purity Must Be Verified

Given the existence of the isobaric positional isomer N-(1-benzylpiperidin-4-yl)-5-bromo-2-(1H-tetrazol-1-yl)benzamide , this application scenario applies to any procurement where structural fidelity is paramount. Mass spectrometry alone cannot distinguish these regioisomers (identical molecular formula C20H21BrN6O, MW 441.33). Procurement protocols should mandate vendor-provided 1H-NMR or HPLC-MS/MS with authentic reference standard comparison to confirm the correct regioisomer. This is particularly critical for GLP studies, patent prosecution support, or any research where data integrity depends on unambiguous compound identity .

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